molecular formula C16H11NO5 B11724697 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid

Cat. No.: B11724697
M. Wt: 297.26 g/mol
InChI Key: HRHHWWTURTUTLC-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenyl)prop-2-enoyl]benzoic acid is a benzoic acid derivative featuring a propenoyl linker substituted with a 4-nitrophenyl group at the β-position. This compound is characterized by its electron-withdrawing nitro group, which influences its electronic properties, solubility, and reactivity. Key physical properties include an orange crystalline appearance, a melting point of 200–202°C, and a 70% synthetic yield, as reported in enaminone-based carboxylic acid studies . Its spectroscopic data (¹H NMR, ¹³C NMR, and elemental analysis) confirm the nitro group's presence and the compound's overall structure .

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20)

InChI Key

HRHHWWTURTUTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid typically involves the reaction of 4-nitrobenzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where 4-nitrobenzaldehyde reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name Substituent Melting Point (°C) Biological Activity Reference
2-[3-(4-Nitrophenyl)prop-2-enoyl]benzoic acid (Target) 4-NO₂ 200–202 Not reported
2-[(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)amino]benzoic acid 4-F 230–232 Not reported
2-[(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)amino]benzoic acid 4-Cl 165–166 Not reported
4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5) 4-NO₂ + thiazolidinone Not reported Antifungal (Candida albicans)
2-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid 3,4-OCH₃ Not reported Not reported (Pharmaceutical intermediate)
2-(4-Methylbenzamido)-3-(4-nitrophenyl)prop-2-enoic acid 4-CH₃ (benzamido) Not reported Not reported
3-(4-Nitrophenylaminocarbonyl)prop-2-enoic acid 4-NO₂ + carbamoyl Not reported Intermediate for metal complexes

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group in the target compound lowers electron density, enhancing thermal stability compared to analogs like the 4-chloro derivative (m.p. 165–166°C vs. 200–202°C) . The 4-fluoro analog exhibits the highest melting point (230–232°C), likely due to stronger intermolecular dipole interactions .
  • Hybrid Systems (Thiazolidinone): The thiazolidinone derivative (SS5) introduces a heterocyclic ring, which confers antifungal activity against Candida albicans . This highlights the role of secondary functional groups in modulating bioactivity.

Notes on Contradictions and Limitations

Biological Data Gaps: While SS5 () and the dimethoxy analog () have documented applications, the target compound’s biological activity remains unexplored in the provided evidence.

Synthetic Yields: The target compound’s 70% yield () is moderate compared to other enaminone derivatives (e.g., 75% for the 4-phenyl analog), suggesting room for optimization in synthesis protocols .

Thermal Stability Discrepancies: The higher melting point of the 4-fluoro analog (230–232°C) versus the nitro derivative (200–202°C) contradicts typical trends, warranting further investigation into crystal packing and hydrogen bonding .

Biological Activity

2-[3-(4-Nitrophenyl)prop-2-enoyl]benzoic acid, also known as 4-[3-(4-nitrophenyl)prop-2-enylideneamino]benzoic acid, is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a 4-nitrophenyl group attached via a prop-2-enoyl moiety. Its chemical structure can be represented as follows:

C16H15N2O4\text{C}_{16}\text{H}_{15}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate the activity of various receptors, influencing signaling pathways critical for cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.

Antimicrobial Properties

Research indicates that this compound demonstrates moderate to good antimicrobial activity. A comparative analysis revealed that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Methicillin-resistant S. aureus (MRSA)10

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study demonstrated that this compound exhibited significant antimicrobial activity against MRSA strains, with an IC50 value indicating effective inhibition of bacterial growth. This finding supports its potential as a lead compound for developing new antibiotics.
  • Inhibition of Enzymatic Activity :
    In vitro assays revealed that the compound effectively inhibited the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory response. This inhibition was associated with reduced production of prostaglandins, further confirming its anti-inflammatory potential.

Research Applications

The compound is widely utilized in scientific research for:

  • Drug Development : As a precursor for synthesizing anti-inflammatory and antimicrobial agents.
  • Proteomics : As a biochemical reagent for studying protein interactions and modifications.
  • Material Science : In developing polymers and coatings with specific properties.

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